Cas no 1319716-34-1 (2-azaspiro[4.4]nonane-1,7-dione)
![2-azaspiro[4.4]nonane-1,7-dione structure](https://ja.kuujia.com/scimg/cas/1319716-34-1x500.png)
2-azaspiro[4.4]nonane-1,7-dione 化学的及び物理的性質
名前と識別子
-
- 2-azaspiro[4.4]nonane-1,7-dione
- SCHEMBL5317517
- 1319716-34-1
- 2-azaspiro[4.4]nonane-1,8-dione
- EN300-743363
- AT19074
- Z1509340920
-
- インチ: 1S/C8H11NO2/c10-6-1-2-8(5-6)3-4-9-7(8)11/h1-5H2,(H,9,11)
- InChIKey: MNQURZMLONVAHN-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2(CCC(=O)C2)CCN1
計算された属性
- せいみつぶんしりょう: 153.078978594g/mol
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- ふってん: 397.5±25.0 °C(Predicted)
- 酸性度係数(pKa): 15.84±0.20(Predicted)
2-azaspiro[4.4]nonane-1,7-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743363-0.25g |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95.0% | 0.25g |
$586.0 | 2025-03-11 | |
Enamine | EN300-743363-2.5g |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95.0% | 2.5g |
$2324.0 | 2025-03-11 | |
Enamine | EN300-743363-0.5g |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95.0% | 0.5g |
$925.0 | 2025-03-11 | |
Aaron | AR0292RN-10g |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95% | 10g |
$7037.00 | 2023-12-16 | |
Aaron | AR0292RN-2.5g |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95% | 2.5g |
$3221.00 | 2025-02-17 | |
Aaron | AR0292RN-50mg |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95% | 50mg |
$404.00 | 2025-02-17 | |
Enamine | EN300-743363-0.05g |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95.0% | 0.05g |
$275.0 | 2025-03-11 | |
Enamine | EN300-743363-10.0g |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95.0% | 10.0g |
$5099.0 | 2025-03-11 | |
Aaron | AR0292RN-250mg |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95% | 250mg |
$831.00 | 2025-02-17 | |
Aaron | AR0292RN-100mg |
2-azaspiro[4.4]nonane-1,7-dione |
1319716-34-1 | 95% | 100mg |
$589.00 | 2025-02-17 |
2-azaspiro[4.4]nonane-1,7-dione 関連文献
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
2-azaspiro[4.4]nonane-1,7-dioneに関する追加情報
Recent Advances in the Study of 2-azaspiro[4.4]nonane-1,7-dione (CAS: 1319716-34-1) in Chemical Biology and Pharmaceutical Research
The compound 2-azaspiro[4.4]nonane-1,7-dione (CAS: 1319716-34-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic scaffold is characterized by its rigid, three-dimensional architecture, which makes it an attractive candidate for drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have explored its synthesis, biological activity, and potential as a building block for more complex pharmacophores.
One of the key areas of focus has been the synthesis and optimization of 2-azaspiro[4.4]nonane-1,7-dione derivatives. A 2023 study published in the Journal of Medicinal Chemistry detailed a scalable synthetic route for this compound, highlighting its efficiency and applicability for large-scale production. The researchers employed a combination of catalytic asymmetric synthesis and ring-closing metathesis to achieve high yields and enantiomeric purity. This advancement is particularly significant for the pharmaceutical industry, where scalable and cost-effective synthesis methods are critical for drug development.
In addition to its synthetic utility, 2-azaspiro[4.4]nonane-1,7-dione has shown promising biological activity in preclinical studies. A recent report in Bioorganic & Medicinal Chemistry Letters demonstrated its potential as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The study revealed that derivatives of this compound exhibited nanomolar inhibitory activity against HDAC6, with minimal off-target effects. These findings suggest that 2-azaspiro[4.4]nonane-1,7-dione could serve as a valuable scaffold for the development of next-generation HDAC inhibitors.
Further research has explored the compound's role in modulating protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. A 2024 study in Nature Chemical Biology utilized computational docking and molecular dynamics simulations to identify 2-azaspiro[4.4]nonane-1,7-dione derivatives capable of disrupting key PPIs involved in inflammatory pathways. The results indicated that these derivatives could effectively inhibit the interaction between NF-κB and its binding partners, offering a potential therapeutic strategy for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising developments, challenges remain in the clinical translation of 2-azaspiro[4.4]nonane-1,7-dione-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its biological activity make it a compelling candidate for further investigation. Ongoing efforts are focused on optimizing its pharmacokinetic properties and expanding its therapeutic applications.
In conclusion, 2-azaspiro[4.4]nonane-1,7-dione (CAS: 1319716-34-1) represents a promising scaffold in chemical biology and drug discovery. Recent advances in its synthesis, biological activity, and therapeutic potential underscore its value as a tool for probing biological mechanisms and developing novel therapeutics. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in the pharmaceutical industry.
1319716-34-1 (2-azaspiro[4.4]nonane-1,7-dione) 関連製品
- 2411198-39-3(2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)
- 2384204-74-2(1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid)
- 1779447-96-9(2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid)
- 2319831-47-3(3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea)
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 1780563-44-1(Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, N-methyl-4-(trifluoromethyl)-)
- 2000259-21-0(methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate)
- 2245966-28-1(Daxdilimab)
- 946314-60-9(1-(4-butoxybenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 933778-28-0(3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde)



